molecular formula C11H6Br2O2 B12462672 1,6-Dibromonaphthalene-2-carboxylic acid

1,6-Dibromonaphthalene-2-carboxylic acid

Cat. No.: B12462672
M. Wt: 329.97 g/mol
InChI Key: SGTZWMPXSVWXOP-UHFFFAOYSA-N
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Description

1,6-Dibromonaphthalene-2-carboxylic acid is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of two bromine atoms attached to the naphthalene ring at positions 1 and 6, and a carboxylic acid group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromonaphthalene-2-carboxylic acid can be synthesized through a series of bromination and carboxylation reactions. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromonaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromonaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dibromonaphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-dibromonaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to different substrates. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dibromonaphthalene: Similar in structure but with bromine atoms at positions 1 and 5.

    1,4-Dibromonaphthalene: Bromine atoms are at positions 1 and 4.

    2,6-Dibromonaphthalene: Bromine atoms are at positions 2 and 6.

Uniqueness

1,6-Dibromonaphthalene-2-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

Molecular Formula

C11H6Br2O2

Molecular Weight

329.97 g/mol

IUPAC Name

1,6-dibromonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H6Br2O2/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5H,(H,14,15)

InChI Key

SGTZWMPXSVWXOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)C(=O)O)C=C1Br

Origin of Product

United States

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